molecular formula C17H17NO6S B475616 2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432010-66-7

2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475616
CAS No.: 432010-66-7
M. Wt: 363.4g/mol
InChI Key: KWURALNTHDDNSZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a chemical compound with the molecular formula C17H17NO6S and a molar mass of 363.38 g/mol . This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, an acetylamino group, and a benzenesulfonate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

    Formation of the Ethoxy Group:

    Formylation: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of an aromatic compound with a formylating agent like DMF and POCl3.

    Acetylation: The acetylamino group can be introduced through an acetylation reaction, where an amine reacts with acetic anhydride or acetyl chloride.

    Sulfonation: The benzenesulfonate group can be introduced through a sulfonation reaction, where an aromatic compound reacts with sulfuric acid or a sulfonating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-formylphenyl 4-(methylamino)benzenesulfonate
  • 2-Ethoxy-4-formylphenyl 4-(ethylamino)benzenesulfonate
  • 2-Ethoxy-4-formylphenyl 4-(propylamino)benzenesulfonate

Uniqueness

2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-3-23-17-10-13(11-19)4-9-16(17)24-25(21,22)15-7-5-14(6-8-15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURALNTHDDNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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